molecular formula C11H16N2OS B5985979 N-(2-hydroxyethyl)-N'-(1-phenylethyl)thiourea CAS No. 74548-41-7

N-(2-hydroxyethyl)-N'-(1-phenylethyl)thiourea

Cat. No.: B5985979
CAS No.: 74548-41-7
M. Wt: 224.32 g/mol
InChI Key: PRRKOJVSCMDXRL-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N'-(1-phenylethyl)thiourea (HPTU) is a chemical compound that has been widely used in scientific research due to its unique properties. HPTU is a thiourea derivative that has been shown to have various biological and biochemical effects.

Mechanism of Action

The exact mechanism of action of N-(2-hydroxyethyl)-N'-(1-phenylethyl)thiourea is not fully understood. However, it has been suggested that this compound may exert its biological effects by chelating metal ions or by forming complexes with proteins. This compound has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to have antidiabetic activity by reducing blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(2-hydroxyethyl)-N'-(1-phenylethyl)thiourea has several advantages for lab experiments. This compound is readily available and easy to synthesize. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in aqueous solutions. This compound can also form complexes with other compounds, which can interfere with some assays.

Future Directions

There are several future directions for the use of N-(2-hydroxyethyl)-N'-(1-phenylethyl)thiourea in scientific research. This compound has potential applications in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. This compound can also be used in the development of new diagnostic tools for the detection of metal ions in biological samples. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research. This compound has various biological and biochemical effects and has potential applications in the development of new drugs and diagnostic tools. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

N-(2-hydroxyethyl)-N'-(1-phenylethyl)thiourea can be synthesized by the reaction of 2-aminoethanol with phenylethyl isothiocyanate. The reaction takes place in anhydrous ethanol under reflux conditions and yields this compound as a white crystalline solid. The purity of this compound can be increased by recrystallization from ethanol.

Scientific Research Applications

N-(2-hydroxyethyl)-N'-(1-phenylethyl)thiourea has been widely used in scientific research as a reagent for the determination of various metal ions, such as copper, mercury, and lead. This compound has also been used as a ligand for the synthesis of metal complexes. In addition, this compound has been shown to have antitumor activity against various cancer cell lines. This compound has also been used as a scavenger for free radicals and has been shown to have antioxidant activity.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-(1-phenylethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-9(10-5-3-2-4-6-10)13-11(15)12-7-8-14/h2-6,9,14H,7-8H2,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRKOJVSCMDXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402774
Record name 1-(2-hydroxyethyl)-3-(1-phenylethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74548-41-7
Record name 1-(2-hydroxyethyl)-3-(1-phenylethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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